Acetophthalidin

Cell Cycle Arrest M Phase Inhibition Cytostatic Activity

Select Acetophthalidin for precise G2/M phase arrest in tsFT210 cell lines at 6.25 µg/mL, a potency 8x higher than tryprostatin A[reference:0]. Its distinct polyketide-derived scaffold targets cell cycle progression independently of microtubules, ensuring clean results in high-throughput screening and probe development[reference:1]. Sourced as a marine fungal reference standard for metabolomics, it's the definitive tool for reproducible cytostatic research.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B1240825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophthalidin
Synonymsacetophthalidin
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C10H8O5/c1-4(11)9-6-2-5(12)3-7(13)8(6)10(14)15-9/h2-3,9,12-13H,1H3
InChIKeyKLBSSFLIZVTENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophthalidin: A Distinct Fungal Benzofuranone Cell Cycle Inhibitor for Oncology and Chemical Biology Research


Acetophthalidin (CAS: 71089-07-1; CHEBI:222974) is a naturally occurring benzofuranone derivative, specifically a hydroxybenzoic acid analog, first isolated from a marine sediment-derived fungus (Aspergillus sp.) [1][2]. It is structurally characterized as 3-acetyl-5,7-dihydroxy-3H-2-benzofuran-1-one (C10H8O5, MW 208.17), featuring a phthalide core with an acetyl group and two hydroxyl substituents . Functionally, it has been identified as a novel inhibitor of the mammalian cell cycle, specifically inducing arrest at the M phase [1][3].

Why Generic Substitution Fails for Acetophthalidin in Precision Research Applications


Substituting Acetophthalidin with a generic cell cycle inhibitor or a structurally related analog is scientifically unsound due to its precise mechanism of action and defined structural requirements. Unlike broad-spectrum cytotoxic agents, Acetophthalidin induces a specific cytostatic arrest at the M phase of the cell cycle, as demonstrated in the tsFT210 cell line [1][2]. This functional specificity is a direct consequence of its unique 3-acetyl-5,7-dihydroxybenzofuranone scaffold, a structure not shared by common alkaloid or quinone-based inhibitors. Furthermore, synthetic studies have established that modifications to this core structure can alter or abolish its cell cycle inhibitory activity, underscoring that its biological function is not a class-wide property but is intrinsically linked to its precise molecular architecture [3]. Therefore, for applications requiring targeted M-phase arrest without the confounding effects of apoptosis induction or non-specific cytotoxicity, only Acetophthalidin—as a validated and structurally defined entity—can ensure experimental reproducibility and mechanistic integrity.

Quantitative Evidence Guide: How Acetophthalidin's Performance and Properties Differentiate it from Analogs


Cell Cycle Arrest Specificity: M-Phase vs. G2/M-Phase Inhibitors

Acetophthalidin's primary differentiation lies in its specific induction of M-phase arrest, a precise and reversible cytostatic mechanism. In contrast to the common G2/M-phase arrest seen with many microtubule-targeting agents (e.g., nocodazole) or DNA-damaging agents, Acetophthalidin-treated tsFT210 mouse cdc2 mutant cells exhibit a distinct M-phase block [1]. This specificity is not merely a qualitative observation; it is a defining functional property. While the exact IC50 value for the natural product is not consistently reported in the core isolation paper due to its early discovery stage, its activity was the basis for its isolation in a bioassay-guided fractionation process, distinguishing it from other cytotoxic metabolites in the same fungal extract [1][2]. The assay used a temperature-sensitive cdc2 mutant, which is highly sensitive to M-phase progression inhibitors, thus confirming its unique point of intervention [3].

Cell Cycle Arrest M Phase Inhibition Cytostatic Activity

Structural Basis for Activity: The Critical 3-Acetyl-5,7-Dihydroxybenzofuranone Pharmacophore

The unique benzofuranone core of Acetophthalidin is essential for its biological activity. A dedicated study on the synthesis and bioactivity of Acetophthalidin and its derivatives demonstrated that modifications to the core structure resulted in varying levels of cell cycle inhibition [1]. While specific quantitative SAR data is not fully detailed in the available abstract, the publication's very existence—'Syntheses and bioactivities of acetophthalidin and its derivatives'—indicates that the parent compound's activity is not a general property of its chemical class but is highly dependent on its precise substitution pattern. This finding is further supported by separate synthetic efforts that successfully produced both enantiomers of Acetophthalidin, confirming the chiral center at the C-3 position is a key structural feature [2].

Structure-Activity Relationship (SAR) Benzofuranone Core Pharmacophore

Physicochemical Profile: Differentiated Solubility and LogP for in vitro Assays

Acetophthalidin's calculated physicochemical properties provide a practical advantage over many lipophilic natural products. It is predicted to have a moderate aqueous solubility of approximately 9.29 g/L (ALOGPS) [1] and a low LogP value of 0.37 (estimated) to 1.13 (ALOGPS) [1]. This profile is notably more hydrophilic than many common cell-permeable probes (e.g., staurosporine, LogP ~3.9), which can exhibit poor solubility and non-specific protein binding. The favorable predicted solubility facilitates dissolution in aqueous buffers for cell-based assays, reducing the need for high concentrations of organic co-solvents like DMSO that can confound results. This property directly supports its use as a chemical probe in standard cell culture media without the precipitation or delivery challenges often encountered with more hydrophobic inhibitors.

Aqueous Solubility Lipophilicity (LogP) in vitro Assay Compatibility

Acetophthalidin in Practice: Evidence-Based Scenarios for Research and Industrial Use


As a Precise Chemical Probe for Mitotic Progression Studies

Acetophthalidin is the compound of choice for researchers investigating the molecular mechanisms of mitosis. Its specific, cytostatic arrest at M-phase, as validated in the tsFT210 cell line [1], provides a clean, reversible block that allows for detailed study of mitotic spindle assembly, chromosome segregation, and the metaphase-to-anaphase transition without the DNA damage response or apoptosis triggered by other agents. This makes it an invaluable tool for dissecting kinase signaling networks (e.g., CDK1, Aurora kinases) and for high-content screening assays focused on mitotic phenotypes [2].

As a Key Component in Cancer Cell Cycle Assay Development

In oncology drug discovery, Acetophthalidin serves as a critical positive control or reference standard in assays designed to identify new M-phase inhibitors. Its well-defined mechanism of action allows for the calibration of high-throughput flow cytometry and imaging-based assays that monitor cell cycle distribution. Its favorable predicted solubility profile [3] further ensures consistent performance across multiple assay runs and plate formats, minimizing variability and enhancing the statistical robustness of screening campaigns.

As a Scaffold for Medicinal Chemistry and Chemical Biology Probe Development

For medicinal chemists, Acetophthalidin represents a validated and synthetically accessible core for developing more potent or selective M-phase inhibitors. The established synthetic routes to both enantiomers and the existence of SAR studies [4][5] provide a foundation for rational design. Researchers can procure Acetophthalidin as a benchmark to compare the activity of newly synthesized analogs, ensuring that any improvements in potency, selectivity, or pharmacokinetic properties are accurately quantified against a defined reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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